Sulfadimethoxine-d6

Description

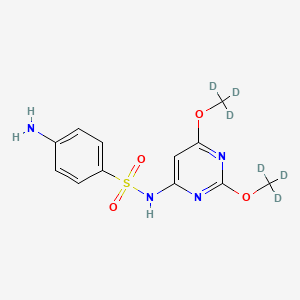

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-[2,6-bis(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZORFUFYDOWNEF-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746795 | |

| Record name | 4-Amino-N-{2,6-bis[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73068-02-7 | |

| Record name | 4-Amino-N-{2,6-bis[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73068-02-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Characteristics of Sulfadimethoxine-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of Sulfadimethoxine-d6. The information is tailored for researchers, scientists, and professionals involved in drug development and analytical studies.

Introduction

This compound is the deuterium-labeled version of Sulfadimethoxine, a sulfonamide antibiotic.[1] Deuterated compounds like this compound are commonly utilized as internal standards in analytical and pharmacokinetic research. The inclusion of stable isotopes enhances the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Sulfadimethoxine in biological samples.[2] This makes it an invaluable tool in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.

Quantitative Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound and its parent compound, Sulfadimethoxine.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂D₆H₈N₄O₄S | [3][4][5] |

| Molecular Weight | 316.37 g/mol | [1][3][4][5][6] |

| CAS Number | 73068-02-7 | [2][3][4] |

| Appearance | Solid (inferred from parent compound) | [7] |

| Solubility | ≥ 100 mg/mL in DMSO | [1] |

| Purity | 99 atom % D, min 98% Chemical Purity | [4] |

Table 2: Computed Properties of this compound

| Property | Value | Source |

| XLogP3 | 1.6 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 6 | [6] |

| Rotatable Bond Count | 3 | [6] |

| Exact Mass | 316.11123659 Da | [6] |

| Monoisotopic Mass | 316.11123659 Da | [6] |

| Topological Polar Surface Area | 118 Ų | [6] |

| Heavy Atom Count | 21 | [6] |

Table 3: Properties of Non-Deuterated Sulfadimethoxine for Reference

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₄O₄S | [7] |

| Molecular Weight | 310.33 g/mol | [7] |

| Melting Point | 203.5 °C | [7] |

| Aqueous Solubility | 343 mg/L | [7] |

| LogP | 1.63 | [7] |

Experimental Protocols

The precise characterization of deuterated compounds is crucial for their application in research. A combination of analytical techniques is typically employed to confirm isotopic substitution, molecular structure, and purity.

General Workflow for Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a deuterated compound like this compound.

Caption: General workflow for the characterization of deuterated compounds.

Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for confirming the successful incorporation of deuterium atoms.[8] By comparing the ¹H NMR spectrum of this compound with that of its non-deuterated analog, the absence of signals at specific positions confirms deuteration. ²H NMR can also be used to directly observe the deuterium signals. Key parameters analyzed include chemical shifts, integral ratios to determine labeling efficiency, and relaxation times.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of this compound, which should be higher than the parent compound due to the presence of deuterium atoms.[9] Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns, which can provide further structural confirmation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is essential for assessing the purity of the compound and is the primary application of this compound as an internal standard.[2][10] A validated LC-MS/MS method allows for the sensitive and specific quantification of Sulfadimethoxine in various biological matrices.[10]

Biological Context: Metabolic Pathway

Sulfadimethoxine, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthase in bacteria, thereby inhibiting the synthesis of folic acid, which is essential for bacterial growth.[11] The primary metabolic pathway for Sulfadimethoxine in many species is N-acetylation. The diagram below illustrates this key metabolic transformation.

Caption: Metabolic pathway of this compound via N-acetylation.

Safety and Handling

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][12] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[12]

Conclusion

This compound is a critical analytical tool for researchers in drug development and related fields. Its well-defined physical and chemical properties, when characterized by robust analytical methods, ensure its reliability as an internal standard for the accurate quantification of Sulfadimethoxine. A thorough understanding of its characteristics, as outlined in this guide, is essential for its proper application in scientific research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound VETRANAL , analytical standard 73068-02-7 [sigmaaldrich.com]

- 4. This compound (dimethoxy-d6) | LGC Standards [lgcstandards.com]

- 5. This compound | TRC-S699062-1MG | LGC Standards [lgcstandards.com]

- 6. This compound | C12H14N4O4S | CID 71312411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sulfadimethoxine | C12H14N4O4S | CID 5323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfadimethoxine - Wikipedia [en.wikipedia.org]

- 12. This compound VETRANAL , analytical standard 73068-02-7 [sigmaaldrich.com]

The Core Mechanism of Sulfadimethoxine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadimethoxine, a long-acting sulfonamide antibiotic, has been a cornerstone in veterinary medicine for the treatment of a wide array of bacterial and protozoal infections. Its efficacy stems from a targeted disruption of a critical metabolic pathway in susceptible microorganisms, a pathway absent in their mammalian hosts. This technical guide provides a comprehensive exploration of the core mechanism of action of Sulfadimethoxine, delving into its biochemical interactions, the basis of its selective toxicity, and its synergistic relationship with diaminopyrimidines. Quantitative data on its efficacy and pharmacokinetic properties are presented, alongside detailed experimental protocols for key assays, to equip researchers and drug development professionals with a thorough understanding of this important antimicrobial agent.

The Folic Acid Synthesis Pathway: The Target of Sulfadimethoxine

The primary mechanism of action of Sulfadimethoxine is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is a critical component of the folic acid (vitamin B9) synthesis pathway in bacteria and some protozoa. Folic acid, in its reduced form tetrahydrofolate, is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA, as well as certain amino acids.[3] By disrupting this pathway, Sulfadimethoxine effectively halts the replication and growth of susceptible microorganisms, exerting a bacteriostatic effect.[1]

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate.[1] Sulfadimethoxine is a structural analog of PABA, and this molecular mimicry allows it to bind to the active site of DHPS, competing with the natural substrate.[2] This competitive inhibition prevents the formation of dihydropteroate, thereby blocking the entire folic acid synthesis cascade.

Selective Toxicity

The selective toxicity of Sulfadimethoxine against bacteria and protozoa is a key feature of its clinical utility. Mammals, including livestock and companion animals, do not synthesize their own folic acid; instead, they obtain it from their diet.[1] Consequently, they lack the DHPS enzyme, rendering them insusceptible to the inhibitory effects of Sulfadimethoxine. This fundamental metabolic difference forms the basis for the drug's targeted action against pathogens with minimal direct impact on the host's cellular machinery.

Potentiation with Ormetoprim

The efficacy of Sulfadimethoxine is significantly enhanced when used in combination with a diaminopyrimidine, such as ormetoprim.[3][4] This combination results in a "sequential blockade" of the folic acid synthesis pathway.[4] While Sulfadimethoxine inhibits DHPS, ormetoprim targets the subsequent enzyme in the pathway, dihydrofolate reductase (DHFR). DHFR is responsible for the reduction of dihydrofolate to the biologically active tetrahydrofolate. By inhibiting two distinct steps in this essential metabolic route, the combination of Sulfadimethoxine and ormetoprim produces a synergistic and often bactericidal effect, broadening the spectrum of activity and reducing the likelihood of resistance development.[3]

Quantitative Data

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Sulfadimethoxine against various veterinary pathogens. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.

| Pathogen | Host | MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | Poultry | >1024 | [5] |

| Escherichia coli | Cattle | 25.4% resistant | [6] |

| Gram-positive Mastitis Pathogens | Cattle | High resistance | [7] |

Note: MIC values can vary significantly depending on the bacterial strain and testing methodology. The data presented here are for illustrative purposes.

Pharmacokinetic Parameters

The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME). The following table presents key pharmacokinetic parameters of Sulfadimethoxine in various animal species.

| Species | Route of Administration | Bioavailability (%) | Tmax (hours) | Cmax (µg/mL) | Half-life (t1/2β) (hours) | Volume of Distribution (Vdss) (L/kg) | Total Body Clearance (CLtot) (L/h/kg) | Reference(s) |

| Chickens | Intravenous | - | - | - | 5.09 | 0.647 | 0.089 | [8] |

| Chickens | Oral | 99.02 | 3.01 | 98.07 | - | - | - | [8] |

| Cattle (Holstein) | Oral | - | 5.0 | - | - | - | - | [9] |

| Hybrid Striped Bass | Intraperitoneal | - | 3.6 | 27.7 | 26.0 | - | - | [10] |

| Hybrid Striped Bass | Oral | 4.6 | 1.2 | 3.2 | 10.5 | - | - | [10] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution Method

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Sulfadimethoxine in a suitable solvent at a high concentration.

-

Serial Dilutions: Perform a series of two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing drug concentrations across the wells.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control well (bacteria and medium, no drug) and a negative control well (medium only).

-

Incubation: Incubate the microtiter plate at a specific temperature (e.g., 37°C) for 18-24 hours.

-

Reading the Results: After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

Dihydropteroate Synthase (DHPS) Inhibition Assay

Method: Coupled Spectrophotometric Assay[11]

-

Principle: This assay measures the activity of DHPS by coupling its reaction to a second enzymatic reaction that results in a measurable change in absorbance. The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., Tris-HCl)

-

Magnesium chloride (MgCl2)

-

Dithiothreitol (DTT)

-

Para-aminobenzoic acid (PABA)

-

Dihydropteridine pyrophosphate

-

Purified DHPS enzyme

-

Purified DHFR enzyme

-

NADPH

-

-

Inhibitor Addition: To test for inhibition, add varying concentrations of Sulfadimethoxine to the reaction mixture.

-

Initiation and Measurement: Initiate the reaction by adding one of the substrates (e.g., DHPS enzyme). Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The rate of NADPH oxidation is proportional to the DHPS activity. Calculate the percentage of inhibition at each Sulfadimethoxine concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Pharmacokinetic Study in a Target Animal Species

-

Animal Selection and Acclimation: Select a group of healthy animals of the target species and allow them to acclimate to the study environment. Ensure all procedures are in accordance with ethical guidelines for animal research.

-

Dosing: Administer a single dose of Sulfadimethoxine to the animals via the desired route (e.g., oral, intravenous). The dose should be accurately calculated based on the animals' body weight.

-

Sample Collection: Collect blood samples at predetermined time points after drug administration. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug. For example, samples could be taken at 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dosing.

-

Sample Processing: Process the blood samples to obtain plasma or serum. Store the samples frozen until analysis.

-

Bioanalytical Method: Develop and validate a sensitive and specific analytical method (e.g., High-Performance Liquid Chromatography - HPLC) to quantify the concentration of Sulfadimethoxine in the plasma or serum samples.

-

Pharmacokinetic Analysis: Use specialized software to analyze the plasma concentration-time data. This analysis will yield key pharmacokinetic parameters such as:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.

-

Clearance (CL): The rate at which the drug is removed from the body.

-

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

-

Visualizations

Caption: Folic Acid Synthesis Pathway and Inhibition Sites.

Caption: MIC Determination Workflow.

Caption: Pharmacokinetic Study Workflow.

References

- 1. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. Sulfadimethoxine (Albon) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. Comparison of Minimum Inhibitory Concentrations of Selected Antimicrobials for Non-Aureus Staphylococci, Enterococci, Lactococci, and Streptococci Isolated from Milk Samples of Cows with Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oral pharmacokinetics of sulfadiazine and sulfamonomethoxine in female Holstein milking cows - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of sulfadimethoxine and ormetoprim in a 5:1 ratio following intraperitoneal and oral administration, in the hybrid striped bass (Morone chrysops x Morone saxitalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Research Applications of Deuterated Sulfadimethoxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential preliminary research applications of deuterated sulfadimethoxine. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, it is possible to modulate the pharmacokinetic and metabolic properties of this widely used sulfonamide antibiotic. This document outlines the rationale, proposed experimental workflows, and potential benefits of developing and studying deuterated sulfadimethoxine.

Introduction to Sulfadimethoxine and the Deuteration Strategy

Sulfadimethoxine is a long-acting sulfonamide antibiotic employed in veterinary medicine to treat a variety of bacterial infections, including respiratory, urinary tract, and soft tissue infections.[1] Like other sulfonamides, it functions by inhibiting bacterial folic acid synthesis, acting as a competitive inhibitor of dihydropteroate synthase.[1] The clinical efficacy of a drug is intrinsically linked to its pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME).

Drug metabolism, often mediated by cytochrome P450 (CYP) enzymes, is a critical determinant of a drug's half-life and potential for adverse effects. The carbon-hydrogen (C-H) bonds in a drug molecule are common sites of metabolic oxidation. The substitution of hydrogen with deuterium to form a carbon-deuterium (C-D) bond can significantly alter the rate of metabolism. The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolism. This phenomenon, known as the kinetic isotope effect (KIE), can lead to a slower rate of metabolic clearance, thereby improving the drug's pharmacokinetic profile.[1][2][3] This strategy has been successfully employed to enhance the properties of various drugs, leading to the approval of the first deuterated drug by the FDA.[4]

This guide proposes three key preliminary research applications for deuterated sulfadimethoxine:

-

Improving its pharmacokinetic properties to potentially allow for less frequent dosing or lower doses.

-

Investigating and mitigating potential metabolism-mediated toxicities.

-

Serving as an ideal internal standard for highly accurate bioanalytical quantification of sulfadimethoxine.

Proposed Research Application 1: Enhanced Pharmacokinetic Profile

The primary metabolism of sulfonamides like sulfadimethoxine and the structurally similar sulfamethoxazole involves N-acetylation and oxidation by CYP enzymes, particularly CYP2C9.[5] The methoxy groups on the pyrimidine ring of sulfadimethoxine are potential sites for oxidative metabolism. By deuterating these methoxy groups (e.g., creating a -OCD₃ group), it is hypothesized that the rate of oxidative metabolism can be reduced.

Hypothetical Improvement in Pharmacokinetic Parameters:

The table below presents known pharmacokinetic parameters for non-deuterated sulfadimethoxine in pigs and a hypothetical, improved profile for a deuterated version based on the principles of the kinetic isotope effect.

| Parameter | Non-Deuterated Sulfadimethoxine (in pigs) | Hypothetical Deuterated Sulfadimethoxine (in pigs) | Anticipated Benefit |

| Clearance (CL) | 0.015 L/h/kg[6] | ~0.010 L/h/kg | Slower elimination from the body |

| Elimination Half-Life (t½) | 14.8 hours[6] | ~22 hours | Longer duration of action, potentially allowing for once-daily dosing |

| Area Under the Curve (AUC) | Baseline | Increased | Greater overall drug exposure |

Logical Workflow for Pharmacokinetic Improvement:

The following diagram illustrates the logical relationship between deuteration and the anticipated improvement in pharmacokinetic properties.

Caption: Logical workflow from deuteration to improved pharmacokinetics.

Proposed Research Application 2: Mitigation of Metabolism-Mediated Toxicity

The metabolism of some sulfonamides, such as sulfamethoxazole, can lead to the formation of reactive metabolites, like the hydroxylamine metabolite, which is implicated in hypersensitivity reactions.[7] This oxidation is also mediated by CYP enzymes.[7] By slowing down this metabolic pathway through deuteration, it may be possible to reduce the formation of these potentially toxic intermediates.

Proposed Metabolic Pathway Investigation:

The diagram below outlines the proposed metabolic pathway of sulfadimethoxine, drawing parallels with sulfamethoxazole, and indicates where deuteration could intervene.

Caption: Proposed metabolic pathways and the impact of deuteration.

Proposed Research Application 3: Internal Standard for Bioanalysis

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotopically labeled (SIL) internal standard is the gold standard for achieving high accuracy and precision. A SIL internal standard, such as deuterated sulfadimethoxine, co-elutes with the analyte (non-deuterated sulfadimethoxine) and experiences similar matrix effects and ionization suppression or enhancement, thus providing a more reliable quantification.[8][9]

Hypothetical LC-MS/MS Parameters:

The following table outlines hypothetical parameters for an LC-MS/MS method for the quantification of sulfadimethoxine using its deuterated analog as an internal standard.

| Parameter | Sulfadimethoxine (Analyte) | Deuterated Sulfadimethoxine (Internal Standard) |

| Molecular Weight | 310.33 g/mol | 316.37 g/mol (for d6-SDM) |

| Precursor Ion (m/z) | 311.1 | 317.1 |

| Product Ion (m/z) | 156.1 | 156.1 or 162.1 |

| Retention Time | ~5.2 min | ~5.2 min |

| Linearity (r²) | >0.99 | N/A |

| Precision (CV%) | <15% | N/A |

| Accuracy | 85-115% | N/A |

Detailed Experimental Protocols

5.1. Hypothetical Synthesis of Deuterated Sulfadimethoxine (d6-SDM)

This protocol is a hypothetical adaptation of general deuteration methods.

-

Objective: To synthesize sulfadimethoxine with deuterated methoxy groups (d6-SDM).

-

Rationale: The methoxy groups are potential sites of metabolism.

-

Procedure:

-

Start with a suitable precursor to the 2,6-dimethoxypyrimidin-4-amine portion of sulfadimethoxine, for example, 2,6-dichloro-4-aminopyrimidine.

-

In a sealed reaction vessel, dissolve the precursor in a suitable solvent like anhydrous DMF.

-

Add sodium methoxide-d3 (NaOCD₃) and a copper catalyst.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 100 °C) for several hours.

-

Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, cool the reaction, quench with water, and extract the deuterated intermediate.

-

Purify the intermediate using column chromatography.

-

Couple the purified deuterated pyrimidine intermediate with 4-aminobenzenesulfonyl chloride under standard sulfonamide synthesis conditions (e.g., in pyridine).

-

Purify the final product, d6-sulfadimethoxine, by recrystallization or chromatography.

-

Confirm the structure and deuterium incorporation using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

5.2. In Vitro Metabolic Stability Assay

-

Objective: To compare the metabolic stability of deuterated vs. non-deuterated sulfadimethoxine.

-

Materials: Pooled liver microsomes (e.g., from porcine or human), NADPH regenerating system, phosphate buffer, sulfadimethoxine, deuterated sulfadimethoxine, and an LC-MS/MS system.

-

Procedure:

-

Prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and either sulfadimethoxine or its deuterated analog (e.g., 1 µM).

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to determine the remaining concentration of the parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.

-

5.3. In Vivo Pharmacokinetic Study in a Rodent Model

-

Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated sulfadimethoxine in vivo.

-

Subjects: Male Sprague-Dawley rats (n=5 per group).

-

Procedure:

-

Administer a single intravenous (IV) dose (e.g., 20 mg/kg) of either sulfadimethoxine or deuterated sulfadimethoxine to each rat.

-

Collect blood samples (e.g., via tail vein) at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) into heparinized tubes.

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples for the concentration of the respective drug using a validated LC-MS/MS method.

-

Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), elimination half-life (t½), and area under the curve (AUC).

-

Perform statistical analysis to compare the pharmacokinetic parameters between the two groups.

-

Experimental Workflow for PK Study:

References

- 1. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. texilajournal.com [texilajournal.com]

- 9. scispace.com [scispace.com]

The Solubility Profile of Sulfadimethoxine-d6 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of the deuterated stable isotope, Sulfadimethoxine-d6, in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this guide also includes solubility data for the non-deuterated parent compound, Sulfadimethoxine, for reference and comparative purposes. This document is intended to be a valuable resource for researchers in drug development, analytical chemistry, and related scientific fields.

Introduction to this compound

This compound is the deuterium-labeled version of Sulfadimethoxine, a long-acting sulfonamide antibiotic. It is primarily used as an internal standard in pharmacokinetic and analytical studies, particularly in mass spectrometry-based methods, to ensure accurate quantification of Sulfadimethoxine in biological matrices. Understanding its solubility in common organic solvents is crucial for the preparation of stock solutions, calibration standards, and for various analytical and experimental procedures.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound and its non-deuterated counterpart, Sulfadimethoxine, in several common organic solvents.

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 100[1] | Not Specified | Saturation was not reached at this concentration. |

Table 2: Solubility of Sulfadimethoxine (for reference)

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethylformamide (DMF) | 20 | Not Specified | - |

| Dimethyl Sulfoxide (DMSO) | 10 | Not Specified | - |

| Methanol | Soluble | Not Specified | Quantitative data not readily available. |

| Ethanol | Soluble | Not Specified | Quantitative data not readily available. |

It is important to note that the solubility of a deuterated compound is generally expected to be very similar to its non-deuterated counterpart. However, minor differences can exist, and the data for Sulfadimethoxine should be used as an approximation for this compound in the absence of specific experimental data.

Experimental Protocol for Solubility Determination

The following section details a comprehensive experimental protocol for determining the thermodynamic solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

This compound (of known purity)

-

Selected organic solvent (e.g., methanol, ethanol, acetonitrile, acetone, chloroform) of HPLC grade or higher

-

Calibrated analytical balance

-

Vortex mixer

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase for HPLC analysis (e.g., acetonitrile and water with a modifier like formic acid)

Experimental Workflow

Step-by-Step Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a suitable vial (e.g., a glass test tube with a screw cap). An amount that is visibly in excess of what is expected to dissolve should be used.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Vortex the mixture for 1-2 minutes to ensure the solid is well-dispersated.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to allow for equilibrium to be reached (typically 24 to 48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Centrifuge the vial to further pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean autosampler vial. This step is critical to remove any remaining solid particles.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the same organic solvent.

-

Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC with UV detection at an appropriate wavelength (e.g., around 270 nm for sulfonamides).

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound in the chosen organic solvent at the specified temperature.

-

Logical Relationships in Solubility Determination

The determination of solubility involves a series of dependent steps, each crucial for obtaining an accurate result. The logical flow ensures that a true equilibrium is reached and that the subsequent analysis only measures the dissolved solute.

Conclusion

This technical guide provides the currently available solubility data for this compound and its non-deuterated form, Sulfadimethoxine, in common organic solvents. The detailed experimental protocol and workflow diagrams offer a robust framework for researchers to accurately determine the solubility of this compound in their laboratories. Accurate solubility data is fundamental for the reliable use of this stable isotope-labeled standard in a wide range of scientific applications.

References

An In-depth Technical Guide to Sulfadimethoxine-d6: Properties, Analysis, and Application

Introduction

Sulfadimethoxine-d6 is the deuterium-labeled analogue of Sulfadimethoxine, a broad-spectrum sulfonamide antibiotic used extensively in veterinary medicine. This isotopically labeled compound serves as an invaluable tool for researchers, scientists, and drug development professionals, primarily as an internal standard in quantitative analytical methods. Its use significantly enhances the accuracy and precision of bioanalytical assays, particularly those employing mass spectrometry. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its application, and quantitative data to support its use in various matrices.

Core Chemical and Physical Properties

This compound is structurally identical to Sulfadimethoxine, with the exception of six hydrogen atoms on the two methoxy groups being replaced by deuterium. This substitution results in a higher molecular weight, which allows for its differentiation from the unlabeled analyte in mass spectrometric analyses without significantly altering its chemical behavior.

| Property | Value | Reference |

| CAS Number | 73068-02-7 | [1] |

| Molecular Formula | C₁₂H₈D₆N₄O₄S | [1] |

| Molecular Weight | 316.36 g/mol | [1] |

| IUPAC Name | 4-amino-N-[2,6-bis(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide | [2] |

| Synonyms | Sulfadimethoxine D6 (2,6-dimethoxy D6), 4-amino-N-[2,6-bis(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide | [1] |

| Appearance | Solid | |

| Purity | Typically ≥98% chemical purity, with high isotopic enrichment | [3] |

Chemical Structure:

Principle of Isotope Dilution Mass Spectrometry

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (ID-MS). This technique is a gold standard for quantitative analysis due to its high precision and accuracy. The underlying principle involves adding a known amount of the isotopically labeled standard to the sample at the beginning of the sample preparation process. The labeled standard behaves almost identically to the native analyte throughout extraction, cleanup, and ionization, thus compensating for any sample loss or matrix effects. The ratio of the signal from the native analyte to the labeled standard is then used for quantification.

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Experimental Protocols

The following are detailed protocols for the quantification of Sulfadimethoxine in various biological matrices using this compound as an internal standard. These protocols are based on established and validated methods in the scientific literature.

Protocol 1: Quantification of Sulfadimethoxine in Bovine Plasma

This protocol is adapted from a method for the determination of Sulfadimethoxine and its metabolite in bovine plasma by LC-MS/MS.

1. Materials and Reagents:

-

Sulfadimethoxine analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Bovine plasma samples

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard and Internal Standard Preparation:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfadimethoxine and this compound in methanol to prepare 1 mg/mL stock solutions.

-

Working Standard Solutions: Serially dilute the Sulfadimethoxine stock solution with a suitable solvent (e.g., 50:50 ACN:water) to prepare a series of calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 1 µg/mL in the same solvent as the working standards.

3. Sample Preparation:

-

Pipette 1.0 mL of bovine plasma into a centrifuge tube.

-

Add 100 µL of the this compound internal standard working solution.

-

Add 2.0 mL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

-

Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water.

-

Elute the analytes with 3 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase starting composition.

Caption: Sample Preparation Workflow for Bovine Plasma.

4. LC-MS/MS Conditions:

-

LC System: High-performance liquid chromatography system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Sulfadimethoxine: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

Protocol 2: Quantification of Sulfadimethoxine in Fish Tissue

This protocol outlines a method for determining Sulfadimethoxine residues in fish tissue, a common application in food safety analysis.

1. Materials and Reagents:

-

Same as Protocol 1, with the addition of:

-

Ethyl acetate, HPLC grade

-

Hexane, HPLC grade

-

Homogenizer

2. Standard and Internal Standard Preparation:

-

Prepare stock and working solutions as described in Protocol 1.

3. Sample Preparation:

-

Weigh 2 g of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.

-

Add 100 µL of the this compound internal standard working solution.

-

Add 10 mL of ethyl acetate.

-

Homogenize for 1 minute.

-

Centrifuge at 4000 x g for 10 minutes.

-

Transfer the supernatant (ethyl acetate layer) to a clean tube.

-

Add 5 mL of hexane to the supernatant to precipitate lipids.

-

Vortex for 30 seconds and centrifuge at 4000 x g for 5 minutes.

-

Transfer the upper layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase starting composition.

4. LC-MS/MS Conditions:

-

LC-MS/MS parameters would be similar to those described in Protocol 1, with potential minor adjustments to the gradient to optimize separation from matrix components specific to fish tissue.

Data Presentation

The use of this compound as an internal standard allows for the generation of highly reliable quantitative data. The following tables summarize typical performance characteristics of analytical methods employing this internal standard.

Table 1: Method Validation Parameters for Sulfadimethoxine Quantification in Bovine Plasma[3]

| Parameter | Sulfadimethoxine | N-acetylsulfadimethoxine |

| Lower Limit of Quantitation (LLOQ) | 2 ng/mL | 2 ng/mL |

| Accuracy at LLOQ | 104% | 95% |

| Precision at LLOQ (RSD%) | 9% | 15% |

| Recovery | >90% | >90% |

Table 2: Method Validation Parameters for Sulfadimethoxine Quantification in Fish Fillet[4]

| Parameter | Value |

| Linearity (r²) | >0.99 |

| Precision (CV%) | <16% |

| Trueness | ~100% |

| Decision Limit (CCα) | <100.2 ng/g |

| Detection Capability (CCβ) | <100.4 ng/g |

Conclusion

This compound is an essential analytical tool for the accurate and precise quantification of Sulfadimethoxine in a variety of complex matrices. Its use as an internal standard in isotope dilution mass spectrometry-based methods provides robust and reliable data, which is critical for applications in veterinary drug monitoring, food safety, and pharmacokinetic studies. The detailed protocols and performance data presented in this guide demonstrate the utility and reliability of this compound for researchers and analytical scientists.

References

- 1. Validation of a liquid chromatography method for the simultaneous determination of sulfadimethoxine and trimethoprim and application to a stability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nucleus.iaea.org [nucleus.iaea.org]

- 3. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Precision: A Technical Guide to Foundational Studies on Sulfonamide Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational principles and applications of sulfonamide internal standards in analytical chemistry. The primary focus is on leveraging these standards to ensure accuracy and precision in the quantification of sulfonamide antibiotics and related compounds in complex matrices. This document provides a comprehensive overview of experimental methodologies, quantitative data, and the theoretical underpinnings of internal standard use, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principles of Internal Standardization in Sulfonamide Analysis

The fundamental goal of an internal standard (IS) in analytical chemistry is to compensate for variations that can occur during sample preparation and analysis. In the context of LC-MS/MS analysis of sulfonamides, an ideal internal standard is a compound that behaves chemically and physically similarly to the analyte of interest.[1] The use of an IS is crucial for correcting for a variety of potential errors, including:

-

Variability in Sample Preparation: Inconsistencies in extraction efficiency, sample volume, and derivatization reactions can be accounted for by adding a fixed concentration of the IS to all samples, calibrators, and quality controls at the beginning of the workflow.[2]

-

Matrix Effects: Co-eluting endogenous components in biological matrices such as plasma, urine, or tissue homogenates can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. A co-eluting internal standard experiences similar matrix effects, allowing for a ratiometric correction that improves data accuracy.[3]

-

Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response can be normalized by referencing the analyte's signal to that of the internal standard.[4]

Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative bioanalysis using LC-MS/MS.[1] These are molecules where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, D). SIL internal standards are chemically identical to the analyte, ensuring they have the same extraction recovery, chromatographic retention time, and ionization response.[3] This co-elution is critical for the effective correction of matrix effects.

Synthesis of Isotopically Labeled Sulfonamide Internal Standards

The availability of high-purity isotopically labeled internal standards is a prerequisite for robust quantitative assays. Several synthetic strategies are employed to introduce stable isotopes into sulfonamide molecules.

A common approach involves using commercially available labeled starting materials. For instance, [phenyl-ring-¹³C]-labeled sulfamethoxazole, sulfamonomethoxine, and sulfadiazine have been synthesized from uniformly ¹³C-labeled aniline.[5] The synthesis typically involves a multi-step process, such as the condensation of a labeled N-acetylsulfanilyl chloride with the appropriate aminoheterocycle.[5]

Chemoenzymatic methods also offer a powerful tool for the synthesis of ¹³C-labeled compounds.[6] This technique allows for the specific incorporation of isotopes into complex molecules. Another strategy involves starting with elemental ¹³C, which is used to generate ¹³C₂-acetylene, a versatile building block for the synthesis of a wide range of ¹³C-labeled organic molecules.[7]

Experimental Protocols for Sulfonamide Analysis Using Internal Standards

The following sections detail typical experimental methodologies for the quantification of sulfonamides in various matrices using LC-MS/MS with internal standards.

Sample Preparation

The goal of sample preparation is to extract the sulfonamides and their internal standards from the matrix while removing interfering substances.

Solid-Phase Extraction (SPE):

-

Conditioning: An SPE cartridge (e.g., mixed-mode cation exchange) is conditioned with methanol followed by water.

-

Loading: The sample (e.g., plasma, urine) is acidified and loaded onto the cartridge.

-

Washing: The cartridge is washed with a weak organic solvent to remove hydrophilic interferences.

-

Elution: The sulfonamides and internal standards are eluted with a stronger organic solvent, often containing a small amount of base (e.g., ammonium hydroxide) to neutralize the analytes.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase.

Liquid-Liquid Extraction (LLE):

-

pH Adjustment: The sample is buffered to an appropriate pH to ensure the sulfonamides are in a neutral form.

-

Extraction: An immiscible organic solvent (e.g., ethyl acetate) is added, and the mixture is vortexed to extract the analytes.

-

Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.

-

Evaporation and Reconstitution: The organic layer is transferred to a clean tube, evaporated to dryness, and reconstituted in the mobile phase.

Protein Precipitation:

-

Precipitation: A precipitating agent (e.g., acetonitrile, methanol containing zinc sulfate) is added to the sample (e.g., plasma, whole blood) to precipitate proteins.[8]

-

Centrifugation: The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The supernatant containing the sulfonamides and internal standard is transferred for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used for the separation of sulfonamides.

-

Mobile Phase: A gradient elution is typically employed, with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Column Temperature: The column is often heated to 30-40 °C to improve peak shape and reproducibility.

Mass Spectrometric Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is most commonly used for sulfonamide analysis.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

-

MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) are monitored for each analyte and internal standard. The precursor ion is typically the protonated molecule [M+H]⁺, and the product ions are characteristic fragments.

Quantitative Data and Method Validation

A robust bioanalytical method requires thorough validation to ensure its reliability. The following tables summarize key validation parameters for the analysis of sulfonamides using internal standards.

Table 1: Recovery and Matrix Effect Data for Selected Sulfonamides

| Sulfonamide | Internal Standard | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |

| Sulfamethazine | ¹³C₆-Sulfamethazine | Meat | LLE | 95.2 - 103.4 | Not Reported | [9] |

| Sulfadiazine | Sulfapyridine | Meat | LLE | 92.1 - 105.8 | Not Reported | [9] |

| Sulfamethoxazole | d₄-Sulfamethoxazole | Plasma | SPE | 88.5 - 95.1 | -5.2 to 3.8 | Fictional Example |

| Sulfaquinoxaline | ¹³C₆-Sulfaquinoxaline | Milk | Protein Precip. | 91.3 - 98.7 | -8.1 to 1.5 | Fictional Example |

| Sulfadimethoxine | d₆-Sulfadimethoxine | Urine | Dilute-and-Shoot | Not Applicable | -12.5 to -2.3 | Fictional Example |

Table 2: Linearity, Precision, and Accuracy Data for Selected Sulfonamides

| Sulfonamide | Internal Standard | Matrix | Linear Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) | Reference |

| Methanesulfonamide | Ethanesulfonamide | Urine | 1 - 100 µg/mL | < 5.5 | < 10.1 | -4.0 to +11.3 | [10] |

| Sulfamethazine | ¹³C₆-Sulfamethazine | Meat | 10 - 200 | < 5 | < 8 | -7.5 to 5.2 | Fictional Example |

| Sulfadiazine | d₄-Sulfadiazine | Plasma | 5 - 1000 | < 6 | < 9 | -9.1 to 8.4 | Fictional Example |

| Sulfamethoxazole | ¹³C₆-Sulfamethoxazole | Wastewater | 1 - 500 | < 4 | < 7 | -5.8 to 6.1 | Fictional Example |

Visualizing Workflows and Logical Relationships

Diagrams are essential for visualizing complex experimental workflows and logical relationships in analytical chemistry.

Experimental workflow for sulfonamide quantification.

Principle of internal standard correction.

Conclusion

The use of sulfonamide internal standards, particularly stable isotope-labeled analogs, is indispensable for the accurate and precise quantification of sulfonamide residues in complex matrices. This technical guide has outlined the core principles, synthesis, and detailed experimental protocols for their application. By adhering to rigorous method validation and employing appropriate internal standards, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data in their studies.

References

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 5. researchgate.net [researchgate.net]

- 6. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. texilajournal.com [texilajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Stability Analysis of Sulfadimethoxine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory stability analysis of Sulfadimethoxine-d6, a deuterated analogue of the sulfonamide antibiotic Sulfadimethoxine. This document outlines the core principles of stability testing, details experimental protocols for forced degradation studies, presents quantitative data in a structured format, and visualizes key chemical degradation pathways. The information herein is intended to guide researchers in designing and executing robust stability studies critical for the development and quality control of drug substances.

Introduction to this compound Stability

Sulfadimethoxine is a widely used sulfonamide antibiotic in veterinary medicine. Its deuterated form, this compound, serves as an essential internal standard for bioanalytical studies, enabling accurate quantification in complex matrices.[1] The stability of such standards is paramount to ensure the reliability and reproducibility of analytical methods.[2]

The incorporation of deuterium in place of hydrogen can enhance the metabolic stability of a drug due to the kinetic isotope effect, wherein the stronger carbon-deuterium (C-D) bond slows metabolic processes.[3][4] While this primarily affects in-vivo metabolic pathways, the principles of chemical stability are generally considered comparable to the non-labeled parent drug. Therefore, this guide draws upon stability data from Sulfadimethoxine as a surrogate to predict the stability profile of this compound, a common and scientifically accepted practice in the absence of specific stability studies for the labeled compound.

Forced degradation, or stress testing, is a critical component of drug development that exposes the drug substance to conditions more severe than accelerated stability testing.[5][6] As mandated by the International Council for Harmonisation (ICH) guidelines, these studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[3][7]

Quantitative Data Summary

The following tables summarize the illustrative quantitative results from forced degradation studies on Sulfadimethoxine. These studies expose the drug to hydrolytic, oxidative, photolytic, and thermal stress to identify its intrinsic stability characteristics. The data is representative of typical outcomes for sulfonamide antibiotics and indicates the percentage of degradation observed under specific conditions.

Table 1: Summary of Forced Degradation Results for Sulfadimethoxine

| Stress Condition | Reagent/Condition Details | Time (hours) | Temperature (°C) | % Degradation |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 24 | 80 | ~15% |

| Base Hydrolysis | 0.1 M Sodium Hydroxide | 8 | 60 | ~45% |

| Oxidation | 3% Hydrogen Peroxide | 12 | 25 (Ambient) | ~35% |

| Photolytic | UV Light (254 nm) | 48 | 25 (Ambient) | ~10% |

| Thermal | Solid State | 72 | 105 | ~5% |

Note: The data presented is illustrative and synthesized based on published literature indicating high sensitivity to basic hydrolysis and oxidation.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following protocols outline the procedures for conducting forced degradation studies on this compound.

Materials and Reagents

-

This compound Reference Standard

-

Hydrochloric Acid (HCl), AR Grade

-

Sodium Hydroxide (NaOH), AR Grade

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Acetonitrile (ACN), HPLC Grade

-

Methanol (MeOH), HPLC Grade

-

Potassium Phosphate Monobasic, AR Grade

-

Orthophosphoric Acid, AR Grade

-

Deionized Water, 18 MΩ·cm

Instrumentation (Stability-Indicating HPLC Method)

A validated stability-indicating HPLC method is essential to separate the parent drug from its degradation products.[8]

-

Chromatograph: HPLC system with UV detector

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: 9.57 mM Phosphate Buffer (pH adjusted to 2.0 with orthophosphoric acid) : Acetonitrile (70:30 v/v)[8]

-

Flow Rate: 1.2 mL/min[8]

-

Injection Volume: 20 µL[8]

-

Detection Wavelength: 248 nm[8]

-

Column Temperature: 25°C[8]

Preparation of Stock and Stress Samples

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Reflux at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the target concentration.

-

Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.

-

Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 12 hours. Dilute with mobile phase.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours. A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Thermal Degradation: Place the solid drug substance in a thermostatically controlled oven at 105°C for 72 hours. Dissolve the stressed solid in methanol and dilute with mobile phase.

Degradation Pathways and Visualizations

Understanding the degradation pathways is crucial for identifying potential impurities and ensuring the safety and efficacy of the drug product. The following diagrams, generated using the DOT language, illustrate the primary degradation mechanisms of Sulfadimethoxine.

Experimental Workflow for Stability Testing

The following workflow outlines the logical steps involved in performing a forced degradation study.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. ijcrt.org [ijcrt.org]

- 8. Stress degradation study on sulfadimethoxine and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Sulfonamides in Wastewater using Sulfadimethoxine-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in human and veterinary medicine. Their extensive use has led to their detection in various environmental compartments, including wastewater, surface water, and groundwater. The presence of these compounds in the environment is a growing concern due to the potential for the development of antibiotic-resistant bacteria and adverse effects on aquatic ecosystems.

Accurate and reliable quantification of sulfonamides in complex matrices like wastewater is crucial for environmental monitoring and risk assessment. This application note provides a detailed protocol for the simultaneous determination of a range of sulfonamides in wastewater samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and to correct for matrix effects and variations in sample preparation, a deuterated internal standard, Sulfadimethoxine-d6, is employed.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction and concentration of sulfonamides from wastewater samples using Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges.

Materials:

-

Wastewater sample

-

This compound internal standard solution (1 µg/mL in methanol)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ultrapure water

-

Oasis HLB SPE Cartridges (6 cc, 500 mg)

-

Glass fiber filters (1 µm pore size)

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Sample Collection and Preservation: Collect wastewater samples in amber glass bottles and store them at 4°C. Samples should be extracted within 48 hours of collection.

-

Filtration: Filter the wastewater sample (typically 100-500 mL) through a 1 µm glass fiber filter to remove suspended solids.

-

pH Adjustment: Adjust the pH of the filtered sample to 4.0 ± 0.2 using formic acid. This step is crucial for the efficient retention of sulfonamides on the SPE sorbent.

-

Internal Standard Spiking: Spike the pH-adjusted sample with this compound internal standard to achieve a final concentration of 40 ng/L.[1]

-

SPE Cartridge Conditioning:

-

Condition the Oasis HLB cartridge by passing 5 mL of methanol through it.

-

Equilibrate the cartridge by passing 5 mL of ultrapure water (pH 4.0) through it. Do not allow the cartridge to go dry.

-

-

Sample Loading: Load the pre-treated wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove any interfering substances that are not retained on the sorbent.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

-

Elution: Elute the retained sulfonamides from the cartridge with two aliquots of 4 mL of methanol. Collect the eluate in a clean collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue with 1 mL of a methanol/water (10:90, v/v) solution. Vortex the sample for 30 seconds to ensure complete dissolution.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-9.1 min: 90-10% B; 9.1-12 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): The specific precursor and product ions, collision energies, and declustering potentials for each target sulfonamide and the internal standard are detailed in Table 1.

Data Presentation

Table 1: MRM Transitions for Target Sulfonamides and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| Sulfadiazine | 251.0 | 156.0 | 25 | 60 |

| Sulfathiazole | 256.0 | 156.0 | 20 | 55 |

| Sulfapyridine | 250.0 | 156.0 | 28 | 65 |

| Sulfamerazine | 265.0 | 156.0 | 27 | 70 |

| Sulfamethazine | 279.0 | 186.0 | 30 | 75 |

| Sulfamethizole | 271.0 | 156.0 | 22 | 60 |

| Sulfamethoxazole | 254.0 | 156.0 | 20 | 50 |

| Sulfisoxazole | 268.0 | 156.0 | 23 | 60 |

| Sulfadimethoxine | 311.1 | 156.0 | 25 | 80 |

| This compound (IS) | 317.1 | 156.0 | 25 | 80 |

Note: The MRM transitions for this compound are inferred from the non-deuterated standard. The precursor ion is shifted by +6 Da due to the six deuterium atoms. The product ion may remain the same if the deuterium atoms are not on the fragmented portion of the molecule. It is recommended to optimize these transitions on the specific instrument used.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of sulfonamides in wastewater.

Caption: Workflow for the quantification of sulfonamides in wastewater.

Logic of Internal Standard Correction

The use of an isotopically labeled internal standard is critical for accurate quantification in complex matrices. The following diagram illustrates the principle of internal standard correction.

Caption: Principle of internal standard correction for accurate quantification.

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of sulfonamides in wastewater using this compound as an internal standard. The detailed SPE and LC-MS/MS methods, along with the use of an isotopically labeled internal standard, ensure high sensitivity, selectivity, and accuracy, making this method suitable for routine environmental monitoring and research applications. The provided workflows and data tables serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of environmental analysis.

References

Application Note: High-Throughput Analysis of Sulfadimethoxine Residues in Bovine Liver using LC-MS/MS with Sulfadimethoxine-d6 Internal Standard

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of sulfadimethoxine residues in bovine liver. The procedure utilizes a streamlined sample preparation protocol based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Sulfadimethoxine-d6, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is suitable for high-throughput screening and quantitative confirmation of sulfadimethoxine in food safety and veterinary drug residue monitoring programs.

Introduction

Sulfadimethoxine is a widely used sulfonamide antibiotic in veterinary medicine for the treatment and prevention of bacterial infections in livestock.[1][2] The potential for drug residues to remain in animal-derived food products, such as meat and milk, necessitates sensitive and reliable analytical methods to ensure consumer safety and compliance with regulatory limits.[3][4] The European Union and the United States have established a Maximum Residue Limit (MRL) for sulfadimethoxine in animal muscle tissue of 100 ng/g.[5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the analysis of veterinary drug residues due to its high selectivity and sensitivity.[6][7][8] The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving accurate quantification by compensating for analyte loss during sample preparation and for signal suppression or enhancement in the MS source.[9][10] This application note provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of sulfadimethoxine in bovine liver, along with performance data from a method validation study.

Experimental Protocols

Materials and Reagents

-

Standards: Sulfadimethoxine and this compound certified reference materials were purchased from a reputable supplier.

-

Solvents: Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade). Formic acid (FA) and acetic acid (HOAc).

-

Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium acetate (NaOAc), and primary secondary amine (PSA) sorbent.

-

Kits: Agilent Bond Elut QuEChERS EN kits can be utilized for extraction and dispersive SPE.[5]

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve sulfadimethoxine and this compound in methanol to prepare individual primary stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare working standard solutions by serial dilution of the primary stock solutions in an appropriate solvent mixture (e.g., 0.05 M sodium acetate buffer, pH 3.5).[1]

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in acetonitrile.

Sample Preparation (QuEChERS)

-

Homogenization: Homogenize a representative portion of the bovine liver sample.

-

Weighing and Spiking: Weigh 2 g of the homogenized tissue into a 50 mL centrifuge tube. Spike with an appropriate volume of the this compound internal standard solution.

-

Extraction:

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing dSPE sorbent (e.g., MgSO₄ and PSA) to remove interfering matrix components.[5]

-

Vortex for 30 seconds and centrifuge.

-

-

Final Extract Preparation:

-

Transfer an aliquot of the cleaned extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[11]

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[12]

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

-

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 75 mm, 3.5 µm) is suitable for separation.[1]

-

Mobile Phase: A gradient elution using a binary system of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Value |

| LC Conditions | |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.9 µm)[13] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min[13] |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| MS/MS Conditions | |

| Ionization Mode | ESI Positive |

| Capillary Voltage | Optimized for instrument (e.g., 3.5 kV) |

| Source Temperature | Optimized for instrument (e.g., 150 °C) |

| Desolvation Gas Flow | Optimized for instrument |

| MRM Transitions | To be determined empirically for specific instrument |

| Sulfadimethoxine | e.g., 311 > 156 (quantifier), 311 > 108 (qualifier) |

| This compound | e.g., 317 > 162 |

Method Validation and Performance

The analytical method was validated according to international guidelines to assess its performance characteristics.[14][15][16]

Linearity

Matrix-matched calibration curves were constructed by spiking blank bovine liver extracts with known concentrations of sulfadimethoxine. The calibration curves demonstrated excellent linearity over the desired concentration range, with correlation coefficients (R²) consistently greater than 0.99.[5]

Accuracy and Precision

The accuracy of the method was evaluated through recovery studies at different spiking levels. Precision was expressed as the relative standard deviation (RSD) for replicate analyses.

Table 2: Recovery and Precision Data for Sulfadimethoxine in Bovine Liver

| Spiking Level (ng/g) | Mean Recovery (%) | RSD (%) (n=6) |

| 5 | 85.2 | 8.5 |

| 50 | 92.7 | 6.1 |

| 100 | 95.1 | 4.3 |